molecular formula C10H7N5S B12113654 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine CAS No. 646998-74-5

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B12113654
CAS No.: 646998-74-5
M. Wt: 229.26 g/mol
InChI Key: SWKBJHHAFZQSSP-UHFFFAOYSA-N
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Description

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that features a pyrazine ring fused with a thienyl and triazolyl group

Properties

CAS No.

646998-74-5

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyrazine

InChI

InChI=1S/C10H7N5S/c1-2-8(16-5-1)10-13-9(14-15-10)7-6-11-3-4-12-7/h1-6H,(H,13,14,15)

InChI Key

SWKBJHHAFZQSSP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thienyl-substituted hydrazine with a suitable pyrazine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazine, [5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is unique due to its specific combination of pyrazine, thienyl, and triazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that combines the structural features of thiophene and triazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article presents a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine can be represented as follows:

PropertyValue
Molecular FormulaC12H9N3OS
Molecular Weight249.28 g/mol
CAS Number135524435

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine. In a synthesis and evaluation study of pyrazolyl-thiazole derivatives, the synthesized compounds exhibited significant antibacterial activity against various strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Bacillus subtilis1764 µg/mL

The Kirby–Bauer disk diffusion method was employed to assess the antibacterial efficacy, revealing that the compound demonstrated substantial inhibition against the tested bacterial strains .

Antioxidant Activity

The antioxidant properties of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine were evaluated using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited notable scavenging activity:

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Compound A78
Compound B85
2-[5-(Thiophen-2-yl)-1H...]72

This suggests that the compound may help mitigate oxidative stress by neutralizing free radicals .

Computational studies involving molecular docking simulations have provided insights into the binding interactions of 2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine with biological targets. The docking studies indicated favorable interactions with enzyme active sites relevant to antimicrobial action. For instance, the compound's ability to inhibit bacterial enzymes was highlighted through binding affinity calculations .

Case Studies

Case Study: Antimicrobial Efficacy Against Fungal Strains

A study evaluated the antifungal activity of similar triazole derivatives against Candida albicans and Aspergillus niger. The results showed significant antifungal effects with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL for different derivatives. This indicates a promising potential for treating fungal infections .

Case Study: Antioxidant Potential in Cellular Models

In another investigation focusing on cellular models, compounds related to this pyrazine derivative were tested for their ability to reduce oxidative stress in human cell lines. The results demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity, suggesting that these compounds could be beneficial in therapeutic applications aimed at oxidative stress-related diseases .

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